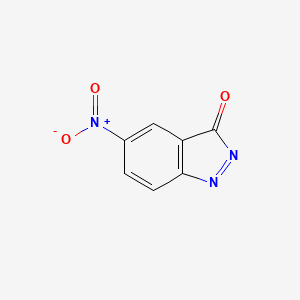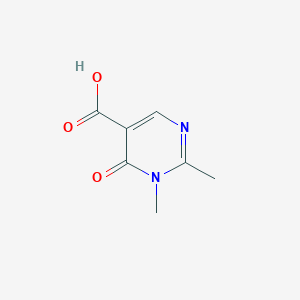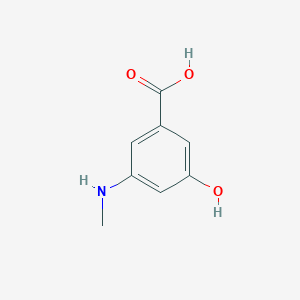
N-(2-propylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propylphenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a propyl group attached to the phenyl ring and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-propylphenyl)acetamide can be synthesized through the acylation of 2-propylaniline with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2-propylaniline and acetic anhydride.
Catalyst: Acetic acid can be used as a catalyst.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 80-120°C, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as ethyl acetate or butyl acetate can aid in the acylation process, and the reaction can be scaled up by optimizing the reaction conditions and catalyst loadings .
Chemical Reactions Analysis
Types of Reactions
N-(2-propylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-propylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-propylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act on the aliphatic amidase expression-regulating protein, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the propyl group.
N-phenylacetamide: Similar structure but lacks the propyl group.
Benzamide: Contains a benzene ring but lacks the propyl and acetamide groups.
Uniqueness
N-(2-propylphenyl)acetamide is unique due to the presence of the propyl group attached to the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
CAS No. |
52465-26-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-propylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-3-6-10-7-4-5-8-11(10)12-9(2)13/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
WTMZFFPFBCQOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)




![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)


